molecular formula C13H19N3O2 B1391801 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine CAS No. 1221792-31-9

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Cat. No.: B1391801
CAS No.: 1221792-31-9
M. Wt: 249.31 g/mol
InChI Key: ITZLDKAKYLKOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine is a compound of significant interest in the fields of chemistry and pharmacology This compound features a piperazine ring substituted with a 3-hydroxyphenyl group and an ethylcarbamoyl group

Preparation Methods

The synthesis of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxyaniline and ethyl isocyanate.

    Reaction Conditions: The reaction between 3-hydroxyaniline and ethyl isocyanate is carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ethylcarbamoyl group.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides.

Scientific Research Applications

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine can be compared with other similar compounds, such as:

    1-(3-Hydroxyphenyl)piperazine: Lacks the ethylcarbamoyl group, which may result in different biological activities.

    1-(3-Hydroxyphenyl)-4-methylcarbamoyl-piperazine: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions.

    1-(3-Hydroxyphenyl)-4-carbamoyl-piperazine: The absence of the alkyl group can lead to differences in solubility and biological activity.

The unique combination of the 3-hydroxyphenyl and ethylcarbamoyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-4-(3-hydroxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-13(18)16-8-6-15(7-9-16)11-4-3-5-12(17)10-11/h3-5,10,17H,2,6-9H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZLDKAKYLKOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.